molecular formula C7H4Cl2N2 B1326467 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 5912-18-5

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1326467
CAS No.: 5912-18-5
M. Wt: 187.02 g/mol
InChI Key: LKORXMRYXIGVNO-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core with chlorine substituents at positions 4 and 5. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The compound’s CAS number is 1190317-72-6, with a molecular formula of C₇H₄Cl₂N₂ and a molecular weight of 187.03 g/mol . Its synthesis typically involves halogenation of the pyrrolo[2,3-b]pyridine scaffold, as demonstrated in , where it is used to prepare tert-butyl piperazine derivatives via alkylation reactions .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition
One of the primary applications of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is in the design of kinase inhibitors. It specifically targets fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for anticancer therapies. For instance, a derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibition potential .

Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in breast cancer cells (4T1 cell line) and inhibits their proliferation. The compound's mechanism involves binding to the ATP-binding site of FGFRs, disrupting crucial signaling pathways involved in cancer cell survival .

Biological Studies

Cellular Effects
Research indicates that this compound affects cellular processes significantly. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through activation of caspases . Its interaction with FGFRs not only inhibits cell growth but also reduces migration and invasion capabilities of cancer cells .

Biochemical Assays
this compound serves as a valuable probe in biochemical assays for studying enzyme activity and protein interactions. Its role as an inhibitor allows researchers to explore the dynamics of various biological pathways .

Industrial Applications

Synthesis of Pharmaceuticals
The compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting kinase enzymes. Its unique structure allows for further functionalization to create a variety of biologically active compounds .

Agrochemicals Development
In addition to medicinal applications, this compound is explored for its potential use in developing agrochemicals. Its properties may be harnessed to create effective pest control agents or growth regulators .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Heteroatom Variations

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Key Differences Biological Relevance References
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Cl at C4, C6 Reference compound Kinase inhibitor intermediate
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Cl at C5, C6 Chlorine positions shifted Intermediate for anticancer agents
4-Chloro-1H-pyrrolo[3,2-c]pyridine Cl at C4; pyrrolo[3,2-c]pyridine scaffold Ring fusion position altered Unspecified activity
Thieno[2,3-b]pyridine derivatives Sulfur atom replaces nitrogen in the ring Enhanced π-electron density Anticancer, antimicrobial agents
5-Chloro-1H-pyrrolo[2,3-c]pyridine Cl at C5; ester group at C2 Functionalized with carboxylate Synthetic intermediate

Key Observations :

  • Chlorine Position : Shifting chlorine from C4/C6 to C5/C6 (e.g., 5,6-dichloro isomer) alters electronic properties and binding affinity, impacting biological activity .
  • Heteroatom Substitution: Replacing nitrogen with sulfur (thieno[2,3-b]pyridine) increases lipophilicity but reduces aqueous solubility, limiting pharmacokinetic profiles .
  • Functional Groups : Ester or morpholine substituents (e.g., in and ) improve solubility or target specificity .

Key Observations :

  • Halogen Reactivity : The dichloro scaffold facilitates nucleophilic aromatic substitution, enabling diversification at C4 and C6 .
  • Cross-Coupling : Brominated analogues (e.g., 5-bromo derivatives) undergo efficient Suzuki-Miyaura reactions for aryl/heteroaryl functionalization .
  • Solubility Challenges: Thieno[2,3-b]pyridines require cyclodextrin formulations for in vivo studies, whereas pyrrolo analogues may exhibit better intrinsic solubility .

Key Observations :

  • Kinase Inhibition : Pyrrolo[2,3-b]pyridines are privileged scaffolds for kinase inhibitors, with halogenation enhancing target engagement .
  • Solubility-Activity Trade-off: Thieno analogues exhibit potent anticancer activity but require formulation optimization , whereas pyrrolo derivatives balance solubility and potency through functionalization (e.g., morpholine in ).

Biological Activity

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate (DCPNM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

DCPNM is characterized by its malonate structure, which is modified by the presence of a chloro and nitro group on the phenyl ring. The molecular formula is C₁₁H₈ClN₃O₄, with a molecular weight of approximately 273.65 g/mol. The nitro group enhances the electrophilic character of the compound, making it suitable for various chemical reactions.

The biological activity of DCPNM is primarily attributed to its ability to act as an enzyme inhibitor. It may bind to the active sites of specific enzymes, thereby blocking their activity. This inhibition can lead to downstream effects on various biological pathways depending on the target enzyme involved. Additionally, DCPNM can participate in Michael addition reactions due to the electron-withdrawing nature of the nitro group, allowing for further functionalization and potential bioactivity enhancement.

Antimicrobial Properties

Research indicates that DCPNM exhibits notable antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

DCPNM has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms that may involve oxidative stress and activation of caspases . The compound's ability to inhibit specific signaling pathways associated with tumor growth further supports its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted by researchers at Seoul National University evaluated the antimicrobial effects of DCPNM against standard bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) value indicating effective antimicrobial action at low concentrations .
  • Anticancer Activity Evaluation : In a separate study focused on cancer cell lines, DCPNM was shown to significantly reduce cell viability in MCF-7 breast cancer cells. The compound's cytotoxicity was attributed to its ability to induce apoptosis and inhibit cell proliferation pathways .
  • Mechanistic Insights : Further mechanistic studies revealed that DCPNM interacts with specific cellular targets, leading to alterations in gene expression associated with apoptosis and cell cycle regulation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerVarious cancer cell linesReduction in cell viability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine?

  • Methodology : The compound can be synthesized via halogenation and functional group transformations. For example, a key intermediate, 4-chloro-1H-pyrrolo[2,3-b]pyridine, undergoes fluorination using Selectfluor® in acetonitrile/ethanol at 70°C for 12 hours, followed by purification via silica gel chromatography (DCM/EA = 4:1) . Grignard reactions with iPrMgCl·LiCl in anhydrous THF at -20°C are also critical for introducing substituents . Yields can be improved by optimizing stoichiometry (e.g., 1.5 eq. Selectfluor®) and reaction time.
  • Characterization : Validate purity using ¹H NMR (e.g., δ 7.23–8.21 ppm for aromatic protons) and HRMS (observed [M+H]⁺ matching theoretical values within 0.3 ppm error) .

Q. How is regioselectivity controlled during halogenation of the pyrrolo[2,3-b]pyridine core?

  • Methodology : Regioselectivity depends on directing groups and reaction conditions. For example, fluorination at the 3-position is achieved using Selectfluor® under mild acidic conditions, while bromination at the 5-position employs N-iodosuccinimide (NIS) in acetone . Monitor reaction progress via TLC and confirm regiochemistry using coupling constants in ¹H NMR (e.g., J = 4.7 Hz for H-5 vs. J = 5.3 Hz for H-6) .

Q. What analytical techniques are essential for structural validation?

  • Methodology : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystalline). For example, ¹H NMR of 4,6-dichloro derivatives shows distinct NH proton signals at δ 11.88 ppm (broad singlet) . HRMS with ESI ionization provides accurate mass confirmation (e.g., C₇H₅ClN₂ requires m/z 171.0120; observed 171.0123) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodology : Modify substituents at positions 3 and 5 to enhance target affinity. For instance, 3-(4-fluorophenylethynyl) and 5-(3,4-dimethoxyphenyl) groups improve kinase inhibition (e.g., FGFR1 IC₅₀ = 7 nM) . Use Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 105°C) to introduce aromatic groups . Assess activity via in vitro kinase assays and molecular docking .

Q. How to resolve contradictory bioactivity data in different assay systems?

  • Methodology : Investigate assay-specific variables:

  • Solubility : Use DMSO stock solutions ≤0.1% to avoid precipitation .
  • Off-target effects : Perform counter-screening against related kinases (e.g., CLK1 vs. CLK4) .
  • Metabolic stability : Conduct microsomal stability assays (e.g., human liver microsomes, NADPH regeneration system) .

Q. What computational strategies predict binding modes with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using FGFR1 crystal structures (PDB: 3RH0). Focus on key interactions:

  • Hydrogen bonding with hinge region residues (e.g., Glu562) .
  • Hydrophobic packing in the DFG-out conformation .
  • Validate predictions with free-energy perturbation (FEP) or MM-GBSA calculations .

Q. How to optimize catalytic systems for cross-coupling reactions?

  • Methodology : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) in toluene/EtOH/H₂O (3:1:1) at 90°C . Monitor conversion via LC-MS and optimize base (K₂CO₃ vs. Cs₂CO₃) for sensitive substrates. For challenging couplings (e.g., electron-deficient boronic acids), use microwave-assisted heating (120°C, 30 min) .

Q. What strategies address low yields in multi-step syntheses?

  • Methodology :

  • Intermediate stability : Protect reactive sites (e.g., NH with tosyl groups) during halogenation .
  • Workup optimization : Use aqueous NH₄Cl to quench Grignard reactions and prevent decomposition .
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) for polar intermediates .

Q. Notes

  • Contradictory Data : Discrepancies in bioactivity may arise from assay conditions (e.g., ATP concentration in kinase assays). Always replicate under standardized protocols .
  • Advanced Purification : For regioisomeric mixtures, use chiral HPLC (Chiralpak IA column) or recrystallization in EtOAc/hexane .

Properties

IUPAC Name

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKORXMRYXIGVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646912
Record name 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-18-5
Record name 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

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